Elevated Lipophilicity vs. Unsubstituted Analog
The calculated partition coefficient (LogP) of 2-cyano-N-mesitylacetamide is significantly higher than that of the unsubstituted N-phenyl analog, 2-cyano-N-phenylacetamide, indicating greater lipophilicity . The ACD/LogP for the mesityl derivative is 1.94, while the SIELC-reported LogP for 2-cyano-N-phenylacetamide is 0.845 . This difference of approximately 1.1 LogP units translates to roughly a 12-fold increase in octanol-water partition coefficient, a property directly correlated with membrane permeability and reversed-phase HPLC retention times .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.94 |
| Comparator Or Baseline | 2-Cyano-N-phenylacetamide (CAS 621-03-4); LogP = 0.845 |
| Quantified Difference | ΔLogP ≈ +1.10 (ACD/LogP vs. vendor value) |
| Conditions | In silico prediction (ACD/Labs Percepta) for target; vendor-reported experimental or calculated LogP for comparator |
Why This Matters
The 1.1-unit higher LogP can be critical for users designing compound libraries for cellular assays where membrane permeability is required, or for those needing predictable retention in preparative RP-HPLC purification.
